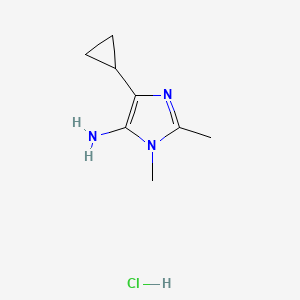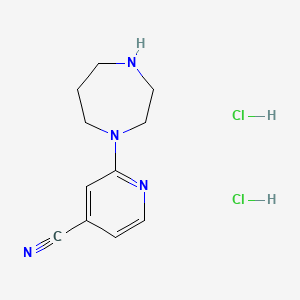![molecular formula C6H9BF3KO B13454461 Potassium (3-oxabicyclo[4.1.0]heptan-1-YL)trifluoroborate](/img/structure/B13454461.png)
Potassium (3-oxabicyclo[4.1.0]heptan-1-YL)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (3-oxabicyclo[4.1.0]heptan-1-YL)trifluoroborate is a chemical compound with the molecular formula C6H9BF3KO and a molecular weight of 204.04 g/mol . It is characterized by its unique bicyclic structure, which includes an oxirane ring fused to a cyclohexane ring. This compound is typically found as a white to yellow solid and is known for its stability under normal storage conditions (2-8°C) .
Méthodes De Préparation
The synthesis of Potassium (3-oxabicyclo[4.1.0]heptan-1-YL)trifluoroborate involves several steps. One common method includes the reaction of 3-oxabicyclo[4.1.0]heptane with a boron trifluoride source in the presence of a potassium base. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity levels.
Analyse Des Réactions Chimiques
Potassium (3-oxabicyclo[4.1.0]heptan-1-YL)trifluoroborate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where it acts as a boron source to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and the nature of the reactants involved.
Applications De Recherche Scientifique
Potassium (3-oxabicyclo[4.1.0]heptan-1-YL)trifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: The compound is utilized in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of Potassium (3-oxabicyclo[4.1.0]heptan-1-YL)trifluoroborate involves its ability to act as a boron source in various chemical reactions. The trifluoroborate group is highly reactive and can participate in the formation of new bonds, particularly carbon-carbon bonds in coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in the reactions .
Comparaison Avec Des Composés Similaires
Potassium (3-oxabicyclo[4.1.0]heptan-1-YL)trifluoroborate can be compared with other similar compounds such as:
Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-1-yl)trifluoroborate: This compound has a similar bicyclic structure but includes an azabicyclo ring and a tert-butoxycarbonyl group.
Potassium trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide: Another similar compound with a slightly different structure and reactivity.
The uniqueness of this compound lies in its specific bicyclic structure and its reactivity in various chemical reactions, making it a valuable reagent in organic synthesis and other scientific applications.
Propriétés
Formule moléculaire |
C6H9BF3KO |
|---|---|
Poids moléculaire |
204.04 g/mol |
Nom IUPAC |
potassium;trifluoro(3-oxabicyclo[4.1.0]heptan-1-yl)boranuide |
InChI |
InChI=1S/C6H9BF3O.K/c8-7(9,10)6-3-5(6)1-2-11-4-6;/h5H,1-4H2;/q-1;+1 |
Clé InChI |
MRLRTEZGWJXAAO-UHFFFAOYSA-N |
SMILES canonique |
[B-](C12CC1CCOC2)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Tert-butoxy)carbonyl]-8-oxa-2-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B13454391.png)
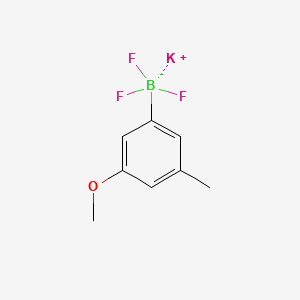
![2-{[1,1'-bi(cyclobutane)]-3-yl}acetic acid, Mixture of diastereomers](/img/structure/B13454417.png)
![1,1-Difluoro-N-methylspiro[2.3]hexan-5-amine](/img/structure/B13454424.png)
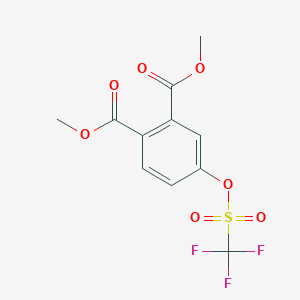
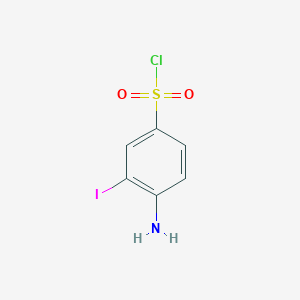
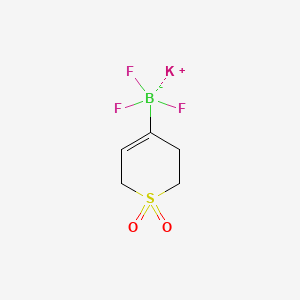
![Tert-butyl 2-[(1-cyanopiperidin-4-yl)oxy]acetate](/img/structure/B13454475.png)
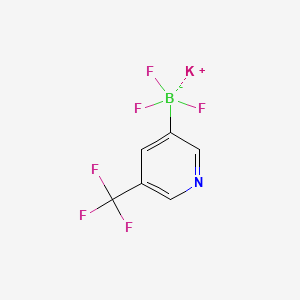

![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[3.1.1]heptane-1-carboxamide](/img/structure/B13454482.png)
